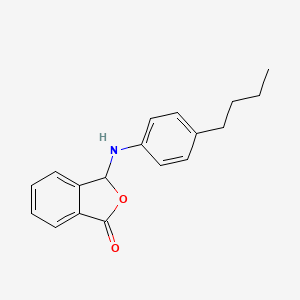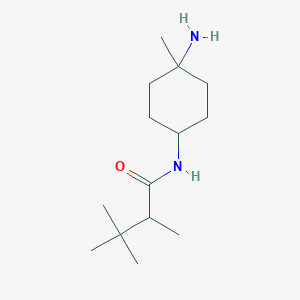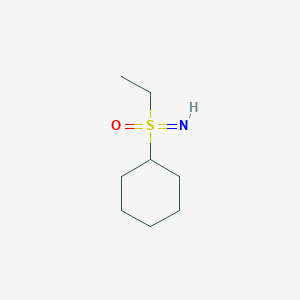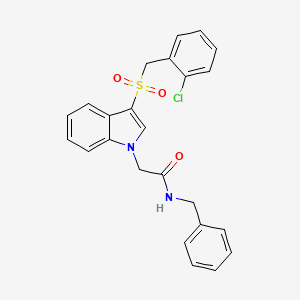![molecular formula C24H26ClN5O2S B2752482 1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-14-3](/img/no-structure.png)
1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline and triazole derivatives are classes of nitrogen-containing heterocyclic compounds . They have drawn attention due to their significant biological activities . Triazole compounds, for instance, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Triazole compounds can also be synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Quinazoline derivatives also belong to the N-containing heterocyclic compounds .Chemical Reactions Analysis
The synthesis of quinazoline derivatives often involves reactions such as Aza-Diels-Alder reaction and Imino-Diels-Alder reaction . The synthesis of triazole compounds can involve aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties can vary greatly depending on the specific compound. Generally, heterocyclic compounds like quinazoline and triazole derivatives have unique properties due to the presence of different elements in the ring members .Scientific Research Applications
Synthesis and Characterization
The synthesis of similar heterocyclic compounds involves various strategies aimed at introducing functional groups that may influence biological activity. For instance, studies on the synthesis of oxazolo and triazolo derivatives of quinazolines reveal complex reaction mechanisms involving anthranilamide as a precursor, showcasing the versatility of heterocyclic chemistries in generating potentially bioactive molecules (Chern et al., 1988). Similarly, the regioselectivity of electrophilic attacks on triazoloquinazolines has been explored, providing insights into the synthesis of S-substituted derivatives with varied electrophiles, underscoring the chemical diversity achievable within this scaffold (Fathalla et al., 2000).
Biological Activities
The structural complexity of triazoloquinazoline derivatives lends them to a broad spectrum of biological activities. For example, certain derivatives have been synthesized and tested for their antibacterial properties, with some showing promising potency. This highlights the potential of these compounds in contributing to the development of new antimicrobial agents (Gineinah, 2001). Another avenue of research has focused on the analgesic properties of pyrazoles and triazoles bearing a quinazoline moiety, suggesting potential applications in pain management (Saad et al., 2011).
Computational Studies and Predictive Models
The application of computational models in predicting the biological activity and toxicity of triazoloquinazoline derivatives has also been reported. These studies provide a theoretical foundation for understanding the interaction of these compounds with biological targets and their potential safety profiles, facilitating the selection of candidates for further experimental evaluation (Danylchenko et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular activities .
Mode of Action
It is suggested that the compound can interact with the amino-acid residue on its target’s surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction may be responsible for the compound’s bioactivity .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chlorobenzyl chloride with isobutylamine to form 1-(3-chlorobenzyl)isobutylamine. This intermediate is then reacted with propyl isocyanate to form 1-(3-chlorobenzyl)-N-isobutyl-4-propylsemicarbazide. The semicarbazide is then cyclized with formic acid to form 1-(3-chlorobenzyl)thio-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Starting Materials": [ "3-chlorobenzyl chloride", "isobutylamine", "propyl isocyanate", "formic acid" ], "Reaction": [ "3-chlorobenzyl chloride is reacted with isobutylamine in the presence of a base such as sodium hydroxide to form 1-(3-chlorobenzyl)isobutylamine.", "1-(3-chlorobenzyl)isobutylamine is then reacted with propyl isocyanate in the presence of a catalyst such as triethylamine to form 1-(3-chlorobenzyl)-N-isobutyl-4-propylsemicarbazide.", "The semicarbazide is then cyclized with formic acid in the presence of a dehydrating agent such as acetic anhydride to form 1-(3-chlorobenzyl)thio-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
CAS RN |
1114877-14-3 |
Molecular Formula |
C24H26ClN5O2S |
Molecular Weight |
484.02 |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H26ClN5O2S/c1-4-10-29-22(32)19-9-8-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-6-5-7-18(25)11-16/h5-9,11-12,15H,4,10,13-14H2,1-3H3,(H,26,31) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)


![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)
![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)

![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)
![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)


![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)
![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)